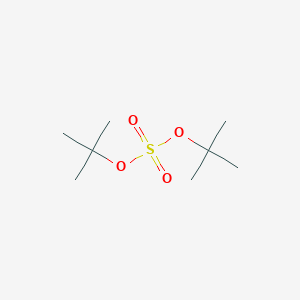
Di-tert-butylsulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butylsulfate, also known as sulfuric acid, bis(1,1-dimethylethyl) ester, is an organic compound with the chemical formula C8H18O4S. It is a colorless to yellow liquid with a pungent odor. This compound is primarily used as a sulfonating agent in organic synthesis and has applications in various chemical reactions and industrial processes .
Preparation Methods
Di-tert-butylsulfate can be synthesized through the reaction of sulfuric acid with tert-butanol. The reaction typically involves the following steps:
Reaction with Sulfuric Acid: Tert-butanol is reacted with concentrated sulfuric acid under controlled conditions to form this compound.
Purification: The resulting product is purified through distillation or other separation techniques to obtain pure this compound
Industrial production methods often involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Di-tert-butylsulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tert-butyl sulfate and other oxidation products.
Reduction: Reduction reactions can yield tert-butyl alcohol and other reduced forms.
Substitution: this compound can participate in substitution reactions, where the sulfate group is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Di-tert-butylsulfate has several scientific research applications, including:
Chemistry: It is used as a sulfonating agent in organic synthesis to introduce sulfate groups into organic molecules.
Biology: Research studies utilize this compound to investigate its effects on biological systems and its potential as a biochemical reagent.
Medicine: It is explored for its potential therapeutic applications and as a reagent in pharmaceutical synthesis.
Industry: This compound is used in the production of various industrial chemicals and materials .
Mechanism of Action
The mechanism of action of di-tert-butylsulfate involves its ability to act as a sulfonating agent. It introduces sulfate groups into organic molecules through electrophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being sulfonated .
Comparison with Similar Compounds
Di-tert-butylsulfate can be compared with other similar compounds, such as:
Di-tert-butyl peroxide: Used as a radical initiator in polymerization reactions.
Di-tert-butyl disulfide: Used as a vulcanizing agent and in the synthesis of disulfide-containing compounds.
Di-tert-butylphenol: Used in the synthesis of antioxidants and other organic compounds .
This compound is unique in its ability to act as a sulfonating agent, making it valuable in organic synthesis and industrial applications.
Properties
Molecular Formula |
C8H18O4S |
|---|---|
Molecular Weight |
210.29 g/mol |
IUPAC Name |
ditert-butyl sulfate |
InChI |
InChI=1S/C8H18O4S/c1-7(2,3)11-13(9,10)12-8(4,5)6/h1-6H3 |
InChI Key |
IFHCTWQYHNMBHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OS(=O)(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


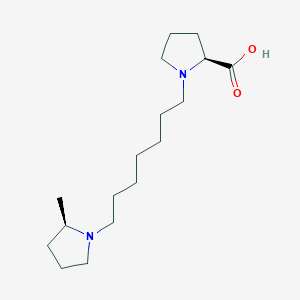
![(S)-2-(Piperidin-4-YL)tetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B13104781.png)
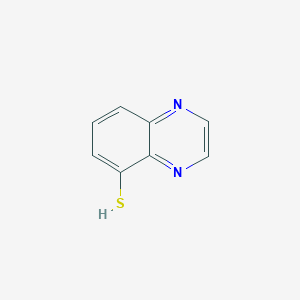



![1-(methoxymethyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B13104809.png)
![5-(3-(1H-Benzo[D]imidazol-2-YL)-1H-indazol-5-YL)-4-methylpyridin-3-OL](/img/structure/B13104817.png)
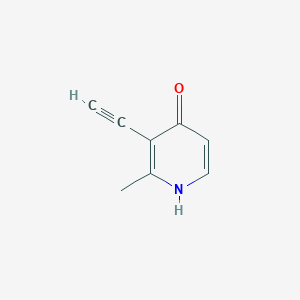
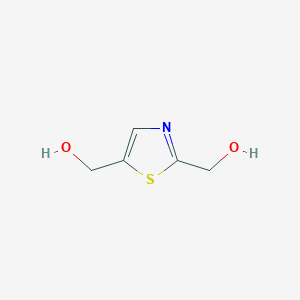



![N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine)](/img/structure/B13104884.png)
